molecular formula C10H9Cl2N3O B2765171 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine CAS No. 1006315-93-0

1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine

Cat. No.: B2765171
CAS No.: 1006315-93-0
M. Wt: 258.1
InChI Key: IUEBDURVBVTAFA-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine is a high-purity chemical compound intended for research and development applications. This molecule features a pyrazole core, a privileged scaffold in medicinal chemistry, substituted with an amine group at the 4-position and a (3,4-dichlorophenoxy)methyl group at the 1-position. The presence of the chlorinated phenyl ether moiety can significantly influence the compound's lipophilicity and electronic properties, making it a valuable intermediate for constructing more complex molecular architectures. This compound is primarily used in pharmaceutical research as a key building block for the synthesis of novel bioactive molecules. Researchers utilize it in cross-coupling reactions, functional group transformations, and as a precursor for heterocyclic compounds. Its structural similarity to other pyrazol-4-amine derivatives, which are frequently explored in drug discovery , suggests potential utility in early-stage research projects. As with many specialized research chemicals, it is offered in various packaging options, including palletized pails and fiber or steel drums, with the possibility of custom packaging under argon or vacuum for air-sensitive materials . Please be advised: This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for reference purposes only.

Properties

IUPAC Name

1-[(3,4-dichlorophenoxy)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O/c11-9-2-1-8(3-10(9)12)16-6-15-5-7(13)4-14-15/h1-5H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEBDURVBVTAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCN2C=C(C=N2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine typically involves the reaction of 3,4-dichlorophenol with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial growth .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituent on Aromatic Ring Linkage Type Molecular Formula Molecular Weight (g/mol) Key Features
1-[(3,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine 3,4-dichlorophenoxy Phenoxymethyl (OCH₂) C₁₀H₈Cl₂N₂O 259.1 High lipophilicity due to Cl substituents; polar O-linkage
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine 3-Cl, 4-F Benzyl (CH₂) C₁₀H₉ClFN₃ 225.65 Mixed halogen substituents; enhanced metabolic stability
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride 3,4-dimethoxy Benzyl (CH₂) C₁₂H₁₆ClN₃O₂ 277.73 Electron-rich methoxy groups; hydrochloride salt improves solubility
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 4-Cl Benzyl (CH₂) C₁₂H₁₃ClN₃ 234.71 Steric hindrance from 3,5-dimethyl groups; higher crystallinity
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine 3-Cl-pyridine Pyridinylmethyl (CH₂) C₉H₉ClN₄ 208.65 Heterocyclic aromatic system; potential for π-π stacking interactions

Key Structural Differences and Implications

  • Substituent Effects: Halogen vs. Methoxy Groups: The 3,4-dichloro substitution in the target compound enhances lipophilicity and electron-withdrawing effects compared to methoxy-substituted analogs (e.g., ), which are more polar and electron-donating. This difference impacts membrane permeability and receptor binding . Benzyl vs. Phenoxymethyl Linkage: Benzyl-linked analogs (e.g., ) lack the oxygen atom in the phenoxymethyl group, reducing polarity but increasing hydrophobicity. The O-linkage in the target compound may improve solubility in polar solvents .
  • Pyridine-containing analogs () exhibit altered hydrogen-bonding capabilities due to the nitrogen atom in the aromatic ring .

Biological Activity

1-[(3,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine is a compound that has garnered attention due to its potential applications in agriculture and medicinal chemistry. This article explores its biological activity, focusing on its herbicidal properties, anti-inflammatory effects, and potential as an anticancer agent.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dichlorophenoxy group, which is essential for its biological activity. The molecular formula is C10H9Cl2N3OC_{10}H_{9}Cl_{2}N_{3}O, and it exhibits a molecular mass of 258.10 g/mol.

Structural Formula

InChI InChI 1S C10H9Cl2N3O c1 15 5 8 13 10 14 15 16 9 3 2 6 11 4 7 9 12 h2 5H 13H2 1H3\text{InChI }\text{InChI 1S C10H9Cl2N3O c1 15 5 8 13 10 14 15 16 9 3 2 6 11 4 7 9 12 h2 5H 13H2 1H3}

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Herbicidal Activity

This compound acts as a synthetic auxin, mimicking natural plant hormones that regulate growth. Its herbicidal properties arise from its ability to induce uncontrolled growth in target plants, effectively functioning as a herbicide. Studies indicate that it can disrupt normal plant physiological processes by interacting with auxin receptors.

Mechanism Effect
Auxin mimicryInduces abnormal growth patterns
Disruption of hormonal balanceLeads to plant death

2. Anti-inflammatory Properties

Research suggests that this compound may possess anti-inflammatory properties. This potential has been highlighted in studies where the compound demonstrated the ability to modulate immune responses, making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

A notable study involving related pyrazole derivatives demonstrated their ability to inhibit cyclin-dependent kinase 2 (CDK2), leading to reduced cell proliferation in cancer models. The most potent derivative showed sub-micromolar antiproliferative activity across multiple cancer cell lines, indicating a potential pathway for developing new anticancer therapies based on this scaffold.

Mechanistic Insights

Mechanistic studies revealed that these compounds could induce apoptosis and cell cycle arrest at critical phases (S and G2/M), highlighting their potential as therapeutic agents in oncology.

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